molecular formula C9H4N2OS B14348383 4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one CAS No. 95448-32-1

4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one

Cat. No.: B14348383
CAS No.: 95448-32-1
M. Wt: 188.21 g/mol
InChI Key: RAMXMCRVXAMENL-UHFFFAOYSA-N
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Description

4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one is a heterocyclic compound that features a fused ring system incorporating both indene and thiadiazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indene derivatives with thiadiazole precursors in the presence of catalysts such as triethylamine. The reaction is usually carried out in solvents like ethanol under reflux conditions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

  • 1,2,3-Thiadiazole
  • 1,2,4-Thiadiazole
  • 1,2,5-Thiadiazole
  • 1,3,4-Thiadiazole

Comparison: 4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one is unique due to its fused ring structure, which combines the properties of both indene and thiadiazole. This structural feature imparts distinct electronic and steric characteristics, making it different from other thiadiazole derivatives.

Properties

CAS No.

95448-32-1

Molecular Formula

C9H4N2OS

Molecular Weight

188.21 g/mol

IUPAC Name

indeno[2,1-d]thiadiazol-4-one

InChI

InChI=1S/C9H4N2OS/c12-8-5-3-1-2-4-6(5)9-7(8)10-11-13-9/h1-4H

InChI Key

RAMXMCRVXAMENL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)N=NS3

Origin of Product

United States

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